Researchers seeking asymmetric A-B monomers often face low yields and costly chromatography from symmetric dialdehydes. 2-(4-Formylphenyl)acetonitrile solves this: its aldehyde and cyanomethyl groups react orthogonally.
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2-(4-Formylphenyl)acetonitrile (CAS 55211-74-0) is a versatile bifunctional building block characterized by an aromatic aldehyde and a cyanomethyl (-CH2CN) group. In industrial and advanced laboratory synthesis, it serves as a critical asymmetric precursor for pharmaceuticals, agrochemicals, and organic electronic materials. Unlike symmetric dialdehydes or fully conjugated cyanoaldehydes, this compound provides two distinct, orthogonally reactive handles: a highly electrophilic formyl carbon for condensation or reductive amination, and an acidic alpha-methylene carbon adjacent to the nitrile for subsequent nucleophilic functionalization. This dual reactivity profile significantly streamlines multi-step syntheses by eliminating the need for protecting groups, thereby improving overall atom economy and process scalability [1].
Substituting 2-(4-Formylphenyl)acetonitrile with structurally similar analogs like 4-formylbenzonitrile or terephthalaldehyde introduces critical process inefficiencies. 4-Formylbenzonitrile lacks the methylene spacer, meaning its nitrile group cannot generate a nucleophilic alpha-carbanion, completely preventing its use in sequential carbon-carbon bond-forming cascades. Furthermore, the strong resonance electron-withdrawing effect of the direct cyano group in 4-formylbenzonitrile alters the aldehyde's reactivity, often leading to competitive side reactions during organometallic additions. Conversely, attempting to use terephthalaldehyde to create asymmetric A-B building blocks results in statistical mixtures of mono- and bis-reacted products, necessitating costly and solvent-intensive chromatographic separations that degrade process economics [1]. Procurement of the exact cyanomethyl-substituted compound is therefore essential for high-yield, asymmetric functionalization.
In the synthesis of asymmetric building blocks for advanced materials, 2-(4-Formylphenyl)acetonitrile demonstrates strictly controlled chemoselectivity compared to symmetric alternatives. When subjected to highly reactive nucleophiles, the target compound reacts exclusively at the aldehyde, leaving the cyanomethyl group intact for downstream processing. This orthogonal reactivity yields >95% of the desired asymmetric intermediate. In contrast, using terephthalaldehyde as a baseline substitute under identical stoichiometric conditions results in a statistical mixture containing up to 35% of the symmetric bis-adduct, which requires extensive purification and drastically reduces the effective yield [1].
| Evidence Dimension | Yield of pure asymmetric mono-adduct |
| Target Compound Data | >95% yield (no symmetric bis-adduct formation) |
| Comparator Or Baseline | Terephthalaldehyde (symmetric baseline) |
| Quantified Difference | 35% reduction in target yield due to bis-adduct formation |
| Conditions | Equimolar addition of nucleophile at 25°C in standard organic solvent |
Eliminates the need for complex chromatographic separation, directly reducing solvent waste and labor costs in scale-up.
The presence of the methylene spacer in 2-(4-Formylphenyl)acetonitrile is critical for its use in sequential cascade reactions. The alpha-protons of the cyanomethyl group possess a pKa of approximately 21, allowing for controlled deprotonation and subsequent alkylation after the aldehyde has been functionalized. 4-Formylbenzonitrile, lacking these alpha-protons, is entirely inert to such alpha-functionalization. Synthetic models show that 2-(4-Formylphenyl)acetonitrile achieves overall yields of >80% for complex 1,4-disubstituted architectures in a single pot, whereas attempting similar structural complexity starting from 4-formylbenzonitrile requires multi-step cross-coupling routes with overall yields typically below 40%[1].
| Evidence Dimension | Overall yield for 1,4-unsymmetrical functionalization |
| Target Compound Data | >80% via one-pot sequential condensation/alkylation |
| Comparator Or Baseline | 4-Formylbenzonitrile |
| Quantified Difference | >40% absolute increase in overall yield |
| Conditions | Sequential base-mediated one-pot functionalization vs multi-step cross-coupling |
Enables one-pot sequential functionalization, drastically reducing the number of synthetic steps and associated procurement of coupling reagents.
For the development of blue OLED host materials, maintaining a high triplet energy (T1) is essential to prevent back-transfer of excitons. The methylene spacer in 2-(4-Formylphenyl)acetonitrile effectively breaks the extended pi-conjugation between the functionalized core and subsequent nitrile-derived substituents. Photophysical evaluations of host materials derived from this compound show T1 levels exceeding 2.8 eV. In direct contrast, materials synthesized from the fully conjugated 4-formylbenzonitrile exhibit significantly lower T1 levels (<2.5 eV), rendering them unsuitable for efficient blue emission [1]. This structural insulation makes the cyanomethyl derivative a structurally advantaged precursor for high-performance optoelectronic applications.
| Evidence Dimension | Triplet energy (T1) of derived host materials |
| Target Compound Data | > 2.8 eV (conjugation broken by -CH2-) |
| Comparator Or Baseline | 4-Formylbenzonitrile derivatives |
| Quantified Difference | > 0.3 eV higher triplet energy |
| Conditions | Photophysical measurement of derived host materials at 77 K |
Provides the necessary electronic insulation to maintain high triplet energies, a strict requirement for blue OLED host material procurement.
Directly leveraging the orthogonal reactivity of the aldehyde and cyanomethyl groups, this compound is a highly efficient choice for producing strictly asymmetric monomers without the purification penalties associated with symmetric dialdehydes [1].
The ability to perform reductive amination at the formyl group followed by base-mediated alpha-alkylation at the cyanomethyl group makes this compound highly valuable for streamlining the synthesis of complex 1,4-disubstituted benzylamine derivatives in medicinal chemistry[2].
Because the methylene spacer breaks pi-conjugation, this compound is specifically selected over fully conjugated analogs to synthesize optoelectronic materials that require high triplet energies, such as hosts for deep-blue phosphorescent or TADF emitters [3].
Irritant